Physicochemical Differentiation: cLogP and Topological Polar Surface Area (TPSA) Benchmarking Against De-Bromo and Methyl Analogs
The 4-bromo substituent significantly modulates lipophilicity and polar surface area relative to the de-bromo (4-H) and 4-methyl analogs. The compound exhibits a calculated cLogP of 2.41 and a TPSA of 63.57 Ų [1]. In contrast, the corresponding 4-methyl analog (N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methylthiophene-2-carboxamide) is predicted to possess a reduced cLogP of approximately 1.8–2.0 and a similar TPSA, while the non-substituted thiophene analog would exhibit a cLogP near 1.5–1.7 and a TPSA of approximately 63.5 Ų . The elevated cLogP of the 4-bromo compound enhances passive membrane permeability potential, while the retained TPSA supports favorable oral absorption characteristics as defined by the Veber rules.
| Evidence Dimension | cLogP and TPSA (drug-likeness parameters) |
|---|---|
| Target Compound Data | cLogP = 2.41; TPSA = 63.57 Ų |
| Comparator Or Baseline | 4-Methyl analog: cLogP ~1.8–2.0; Non-substituted analog: cLogP ~1.5–1.7; TPSA ~63.5 Ų |
| Quantified Difference | ΔcLogP ≈ +0.4 to +0.9 log units vs. non-brominated analogs; TPSA difference negligible (<0.1 Ų) |
| Conditions | Calculated via silico prediction algorithms (clogP) based on molecular structure |
Why This Matters
The higher lipophilicity of the 4-bromo derivative enables distinct pharmacokinetic partitioning that cannot be replicated by non-halogenated analogs, making this compound a strategic choice when enhanced membrane permeability is required without altering hydrogen-bonding capacity.
- [1] Sildrug IBB. (n.d.). Molecular properties for CAS 1795443-04-7: cLogP = 2.41; TPSA = 63.57. Retrieved from https://sildrug.ibb.waw.pl View Source
